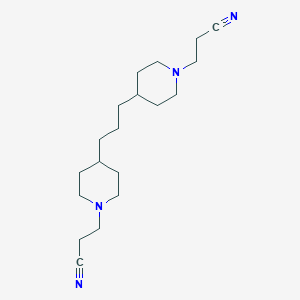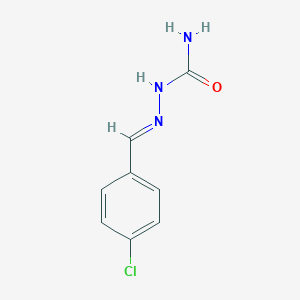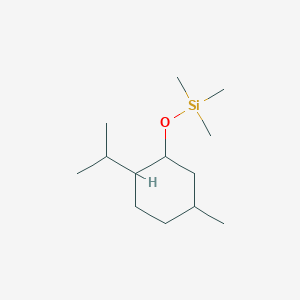
Silane, (p-menth-3-yloxy)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (p-menth-3-yloxy)trimethyl-, commonly known as MMTS, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used as a reagent in organic synthesis. MMTS is a versatile compound that can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing.
作用機序
MMTS modifies cysteine residues in proteins by reacting with the thiol group (-SH) of the cysteine residue. This reaction forms a covalent bond between the MMTS molecule and the cysteine residue, which can be used to study protein-protein interactions and enzyme activity.
生化学的および生理学的効果
MMTS has been shown to have a minimal effect on biochemical and physiological systems. It is non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
実験室実験の利点と制限
One of the main advantages of using MMTS in scientific research is its versatility. It can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing. MMTS is also a stable compound that can be easily stored and transported.
One of the limitations of using MMTS is that it can only modify cysteine residues in proteins. This limits its use in certain applications where other amino acid residues need to be modified.
List of
将来の方向性
1. Development of new MMTS derivatives for protein modification and peptide synthesis.
2. Investigation of the effect of MMTS on enzyme activity.
3. Development of new methods for the synthesis of MMTS.
4. Investigation of the effect of MMTS on protein-protein interactions.
5. Use of MMTS in the synthesis of new drugs and therapeutics.
6. Investigation of the effect of MMTS on DNA sequencing.
7. Development of new applications for MMTS in scientific research.
合成法
MMTS can be synthesized by reacting p-menth-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces MMTS as a colorless liquid. The synthesis of MMTS is a straightforward process that can be easily scaled up for industrial use.
科学的研究の応用
MMTS is widely used in scientific research as a reagent for protein modification and peptide synthesis. It is used to modify cysteine residues in proteins, which can be used to study protein-protein interactions and enzyme activity. MMTS is also used in the synthesis of peptides, which are used in drug discovery and development.
特性
CAS番号 |
18419-38-0 |
|---|---|
製品名 |
Silane, (p-menth-3-yloxy)trimethyl- |
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC名 |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
InChIキー |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



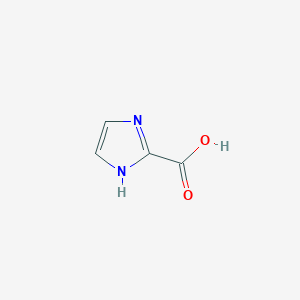
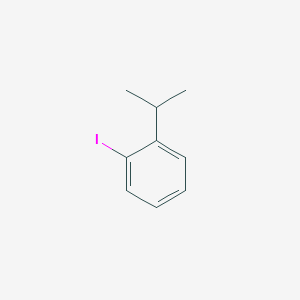
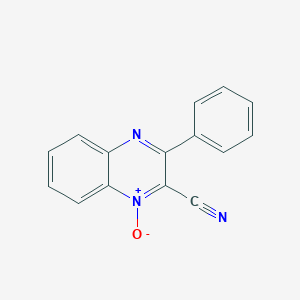
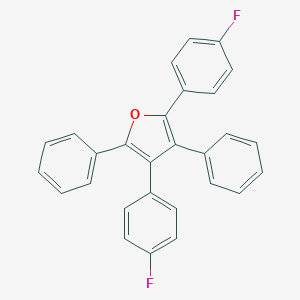
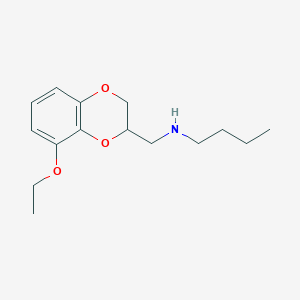
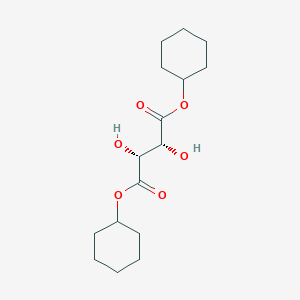
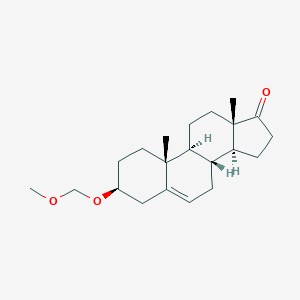

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
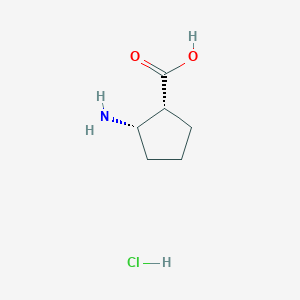
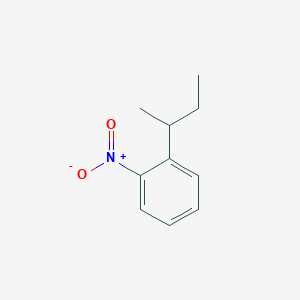
![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)
